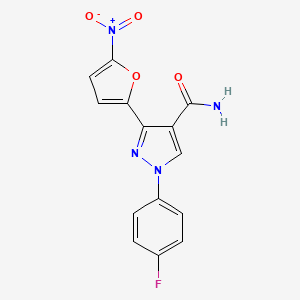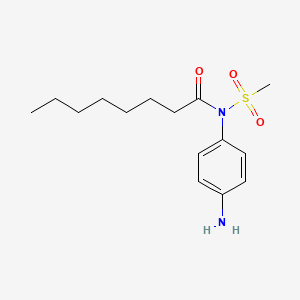
4-Amino-3,5-dimethyl-1-octyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3,5-dimethyl-1-octyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Méthodes De Préparation
The synthesis of 4-Amino-3,5-dimethyl-1-octyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an amine with a nitrile in the presence of a catalyst can lead to the formation of the triazole ring. Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
4-Amino-3,5-dimethyl-1-octyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding oxides, while substitution reactions can introduce different functional groups into the triazole ring .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties. In medicine, it is being explored as a potential therapeutic agent for various diseases. Additionally, it has industrial applications as a corrosion inhibitor and in the synthesis of specialty chemicals .
Mécanisme D'action
The mechanism of action of 4-Amino-3,5-dimethyl-1-octyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. In anticancer applications, it may interfere with the replication of cancer cells by targeting specific enzymes or pathways involved in cell division .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Amino-3,5-dimethyl-1-octyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride include other triazole derivatives such as 1,2,4-triazole and its substituted analogs. These compounds share the triazole ring structure but differ in the substituents attached to the ring. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
59944-35-3 |
|---|---|
Formule moléculaire |
C12H27ClN4 |
Poids moléculaire |
262.82 g/mol |
Nom IUPAC |
3,5-dimethyl-1-octyl-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;chloride |
InChI |
InChI=1S/C12H26N4.ClH/c1-4-5-6-7-8-9-10-15-12(3)16(13)11(2)14-15;/h12H,4-10,13H2,1-3H3;1H |
Clé InChI |
DQJXOLBDELZVAI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[NH+]1C(N(C(=N1)C)N)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


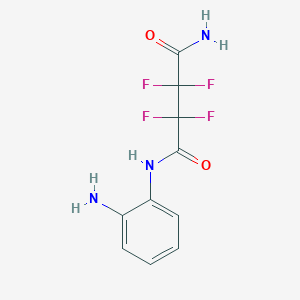
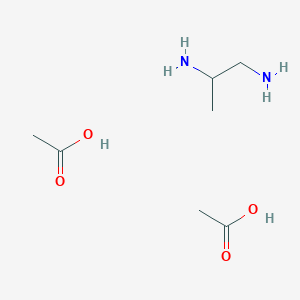
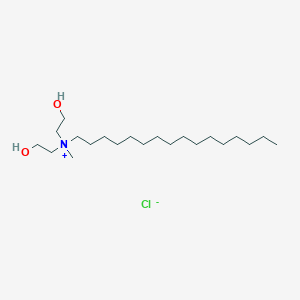

![1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole;nitric acid](/img/structure/B14595479.png)
![7-Oxabicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14595495.png)
